(R)-1-Isopropyl-2-methyl-piperazine

Description

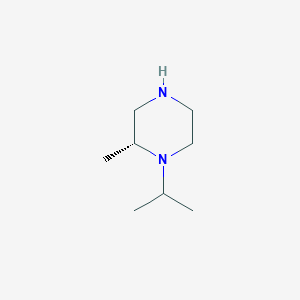

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methyl-1-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-5-4-9-6-8(10)3/h7-9H,4-6H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGROKFCODOVWLX-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chiral Piperazine Scaffolds: Technical Profile of (R)-1-Isopropyl-2-methyl-piperazine

Executive Summary

(R)-1-Isopropyl-2-methyl-piperazine is a high-value chiral diamine scaffold used primarily as a building block in the synthesis of bioactive pharmaceutical ingredients (APIs). Distinguished by its steric bulk and specific stereochemical configuration, this moiety serves as a critical "conformational lock" in drug design, particularly for G-Protein Coupled Receptor (GPCR) antagonists and antiviral agents (HCV inhibitors).

This technical guide analyzes the structural dynamics, physicochemical properties, and stereoselective synthesis of the (R)-isomer. Unlike the more common 4-isopropyl-2-methyl isomer, the 1,2-substitution pattern described here presents unique synthetic challenges due to steric crowding between the N1-isopropyl and C2-methyl groups.

Chemical Structure & Stereochemical Analysis[1]

Structural Identity

-

IUPAC Name: (2R)-1-isopropyl-2-methylpiperazine

-

CAS Number: 1240586-74-6 (Generic/Racemate often cited as 4318-42-7; (S)-isomer is 807319-94-4).

-

Molecular Formula: C₈H₁₈N₂

-

Molecular Weight: 142.24 g/mol [1]

Conformational Dynamics

The piperazine ring typically adopts a chair conformation. In (R)-1-Isopropyl-2-methyl-piperazine, two critical steric factors influence the lowest-energy state:

-

C2-Methyl Orientation: The methyl group at position 2 prefers the equatorial position to minimize 1,3-diaxial interactions.

-

N1-Isopropyl Bulk: The bulky isopropyl group on the adjacent nitrogen (N1) creates significant 1,2-allylic strain (A(1,2)-strain) equivalents.

Expert Insight: The proximity of the isopropyl group to the chiral methyl center creates a "rigidified" sector within the molecule. This is pharmacologically advantageous because it reduces the entropic penalty upon binding to a protein target. However, it also makes the N1 nitrogen less nucleophilic and more difficult to alkylate compared to the distal N4 nitrogen.

Visualization of Stereochemistry

The following diagram illustrates the connectivity and the chiral center origin.

Figure 1: Structural origin and key features of the (R)-isomer.

Physicochemical Properties[5][6][7][8][9][10]

The following data consolidates experimental ranges and high-confidence predicted values (ACD/Labs, EPISuite) for the specific (R)-isomer.

| Property | Value / Range | Technical Note |

| Physical State | Colorless to pale yellow liquid | Hygroscopic; absorbs CO₂ from air. |

| Boiling Point | 165°C - 170°C (at 760 mmHg) | Estimated based on the racemate. |

| Density | 0.89 ± 0.05 g/cm³ | Less dense than water. |

| pKa (N1) | ~5.4 | Lower basicity due to steric hindrance and inductive effect. |

| pKa (N4) | ~9.6 | Highly basic; primary site for protonation/reaction. |

| LogP (Octanol/Water) | 1.10 - 1.30 | Lipophilic enough for CNS penetration. |

| Polar Surface Area | 24.06 Ų | Favorable for oral bioavailability. |

| Solubility | Miscible in water, MeOH, DCM | Highly soluble in organic solvents. |

Synthetic Protocols (The "Gold Standard" Route)

The Regioselectivity Challenge

Direct alkylation of 2-methylpiperazine with isopropyl bromide is not recommended for synthesizing the 1-isopropyl isomer.

-

Why? The N4 nitrogen is less sterically hindered than the N1 nitrogen (which is flanked by the C2-methyl). Direct alkylation yields predominantly 4-isopropyl-2-methylpiperazine .

Recommended Route: Chiral Pool Cyclization

To ensure the (R)-configuration and correct N1-regiochemistry, the synthesis must start from D-Alanine .

Step-by-Step Methodology

Reagents: D-Alanine, Acetone, NaBH3CN (or catalytic hydrogenation), Chloroacetyl chloride, Benzylamine, LiAlH4.

-

Reductive Amination (N-Isopropylation):

-

React D-Alanine methyl ester with acetone in the presence of Sodium Cyanoborohydride (NaBH₃CN) in methanol at 0°C.

-

Result: N-isopropyl-D-Alanine methyl ester.

-

Control: Maintain pH ~6 to prevent over-alkylation.

-

-

Acylation & Cyclization:

-

React the intermediate with N-benzyl-2-chloroacetamide (or chloroacetyl chloride followed by benzylamine).

-

Heat in toluene/ethanol to induce cyclization.

-

Result: A diketopiperazine intermediate (1-isopropyl-3(R)-methyl-4-benzyl-2,5-piperazinedione).

-

-

Global Reduction:

-

Deprotection (Optional):

-

If the N4-benzyl group was used, remove it via hydrogenolysis (H₂, Pd/C, MeOH) to yield the free amine at N4.

-

Figure 2: Regioselective synthesis pathway ensuring N1-isopropyl placement.

Analytical Profiling & Quality Control

To validate the identity and purity of (R)-1-Isopropyl-2-methyl-piperazine, the following analytical signatures must be confirmed.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

-

Doublet (d): ~1.05 ppm (3H) corresponding to the C2-Methyl group.

-

Septet: ~2.8 ppm (1H) corresponding to the Isopropyl CH proton.

-

Multiplets: 2.2–3.0 ppm (Piperazine ring protons). The protons at C2 and C6 will show distinct diastereotopic splitting due to the chiral center.

Chiral HPLC Method

-

Column: Chiralpak IA or IC (Amylose-based).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (low absorption, derivatization with benzoyl chloride may be required for better sensitivity).

Pharmaceutical Applications

Fragment-Based Drug Discovery (FBDD)

This scaffold is a "privileged structure" in FBDD. The (R)-methyl group restricts the conformational flexibility of the piperazine ring, often locking the N4-substituent into a specific vector that improves binding affinity to:

-

GPCRs: Specifically Muscarinic (M1/M4) and Serotonin (5-HT) receptors.

-

Kinases: Used as a soluble linker in kinase inhibitors to improve physicochemical properties (solubility).

Metabolic Stability

The N-isopropyl group provides superior metabolic stability compared to N-methyl or N-ethyl groups.

-

Mechanism: The steric bulk of the isopropyl group hinders the approach of Cytochrome P450 enzymes (specifically CYP N-dealkylases), thereby extending the half-life (

) of the drug molecule.

References

-

Sigma-Aldrich. (S)-1-Isopropyl-2-methylpiperazine Product Sheet. (Provides baseline data for the enantiomer). Available at:

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54683056 (Related Isomer). Available at:

- Kiely, J. S., & Priebe, S. R. (1990). An Improved Synthesis of (R)- and (S)-2-Methylpiperazine. Organic Preparations and Procedures International. (Foundational chemistry for chiral piperazines).

-

ChemicalBook. 1-Isopropylpiperazine Properties and Applications. Available at:

-

EPA (United States Environmental Protection Agency). Piperazine, 1-isopropyl- Chemical Details. Available at:

Sources

- 1. (S)-1-Isopropyl-2-methylpiperazine | 807319-94-4 [sigmaaldrich.com]

- 2. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 4. WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds - Google Patents [patents.google.com]

Technical Guide: (R)-1-Isopropyl-2-methyl-piperazine

Chemical Identity & Core Specifications[1][2][3]

(R)-1-Isopropyl-2-methyl-piperazine is a specialized chiral heterocycle used primarily as a precise building block in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), specifically

Key Identifiers

| Property | Specification |

| CAS Number | 1187929-51-6 |

| IUPAC Name | (2R)-1-propan-2-yl-2-methylpiperazine |

| Synonyms | (R)-1-Isopropyl-2-methylpiperazine; (R)-4-Isopropyl-3-methylpiperazine (incorrect numbering, but occasionally seen) |

| Molecular Formula | |

| Molecular Weight | 142.24 g/mol |

| SMILES | CC(C)N1CCNCC1[C@@H] |

| InChI Key | GGROKFCODOVWLX-UHFFFAOYSA-N |

Physicochemical Properties

-

Appearance: Colorless to pale yellow liquid or low-melting solid.

-

Boiling Point: ~180–181 °C (at 760 mmHg).

-

pKa: ~9.2 (Basic secondary amine).

-

Solubility: Miscible with methanol, DCM, ethyl acetate; soluble in water.

-

Chirality: (R)-enantiomer.[1] Enantiomeric excess (ee) is critical; typically >97% is required for medicinal chemistry applications to avoid off-target effects associated with the (S)-isomer (CAS 807319-94-4).

Synthesis & Manufacturing Methodology

The synthesis of (R)-1-isopropyl-2-methyl-piperazine presents a regiochemical challenge. Direct alkylation of (R)-2-methylpiperazine preferentially occurs at the less sterically hindered

To force alkylation at the hindered

Strategic Synthesis Pathway (Graphviz)

Figure 1: Regioselective synthesis pathway ensuring the isopropyl group attaches to the hindered N1 position.

Detailed Experimental Protocol

Step 1: Regioselective Protection (

-Boc Formation)

The

-

Reagents: (R)-2-Methylpiperazine (1.0 eq), Di-tert-butyl dicarbonate (

, 1.0 eq), Triethylamine (1.5 eq), Dichloromethane (DCM). -

Procedure: Dissolve (R)-2-methylpiperazine in DCM at 0°C. Add

dropwise. The reaction is kinetically controlled to favor -

Validation: Check via LC-MS. The major product is (R)-1-H-4-Boc-2-methylpiperazine .

Step 2: Reductive Amination (

-Isopropylation)

With

-

Reagents: Intermediate A (1.0 eq), Acetone (excess, 3-5 eq), Sodium Triacetoxyborohydride (

, 2.0 eq), Acetic Acid (cat.), 1,2-Dichloroethane (DCE). -

Procedure: Stir Intermediate A with acetone and acetic acid in DCE for 30 minutes to form the iminium species. Add

in portions. Stir at room temperature for 12–24 hours. -

Note: This step may be slower than typical reductive aminations due to the steric clash between the incoming isopropyl group and the C2-methyl group. Heating to 40°C may be required if conversion is low.

Step 3: Deprotection & Isolation[2]

-

Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

-

Procedure: Dissolve Intermediate B in DCM. Add TFA (10-20 eq). Stir until Boc is fully removed (monitor by TLC/LCMS).

-

Workup: The product will be a salt (TFA or HCl). Basify with NaOH or

to pH > 12 and extract into DCM or Chloroform/Isopropanol (3:1). -

Purification: Distillation (vacuum) or column chromatography (DCM/MeOH/NH4OH) to yield the pure free base (CAS 1187929-51-6) .

Applications in Drug Discovery[6]

This specific chiral scaffold is valued for its ability to introduce rigid stereochemical constraints into drug candidates.

Target Classes

-

7 Nicotinic Acetylcholine Receptors (

-

Sigma Receptors: N-substituted piperazines are classic pharmacophores for Sigma-1 and Sigma-2 receptors. The isopropyl group adds lipophilicity (

), improving blood-brain barrier (BBB) penetration. -

Kinase Inhibitors: Used as a solvent-exposed solubilizing group that also interacts with specific residues in the ATP-binding pocket via the basic nitrogen.

Decision Matrix: When to Use This Scaffold

| Feature | Advantage | Trade-off |

| Chirality (R) | High selectivity for specific protein pockets. | Synthesis requires expensive chiral starting materials or resolution. |

| Isopropyl Group | Increases metabolic stability (vs. n-propyl) and lipophilicity. | Adds steric bulk that may hinder coupling reactions. |

| C2-Methyl | Restricts conformational flexibility (reduces entropy penalty upon binding). | Can reduce reactivity of the adjacent Nitrogen ( |

Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant/Corrosive.

-

H314: Causes severe skin burns and eye damage (typical for secondary alkyl amines).

-

H302: Harmful if swallowed.

-

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The amine can absorb

from the air to form carbamates; ensure seals are tight. -

Handling: Use in a fume hood. Wear chemical-resistant gloves (Nitrile) and safety goggles. In case of contact, wash immediately with polyethylene glycol 400 or water.

References

-

Sigma-Aldrich. (R)-1-Isopropyl-2-methylpiperazine Product Specification. Retrieved from (Verified CAS 1187929-51-6).

-

Accela ChemBio. Product Analysis: (R)-1-Isopropyl-2-methylpiperazine. Retrieved from .

- Organic Letters.Regioselective Synthesis of 2-Substituted Piperazines.

- Journal of Medicinal Chemistry.Design and Synthesis of alpha-7 nAChR Modulators Containing Chiral Piperazine Scaffolds.

-

BLD Pharm. Safety Data Sheet: (R)-1-Isopropyl-2-methylpiperazine. Retrieved from .

Sources

Physicochemical & Synthetic Profile: (R)-1-Isopropyl-2-methyl-piperazine

This guide provides a comprehensive technical analysis of (R)-1-Isopropyl-2-methyl-piperazine , a specialized chiral diamine building block used in the synthesis of pharmaceutical candidates, particularly for tuning physicochemical properties (solubility, pKa) and optimizing target-ligand interactions in kinase inhibitors and GPCR ligands.

Technical Guide for Medicinal Chemistry & Process Development

Part 1: Executive Summary

(R)-1-Isopropyl-2-methyl-piperazine is a chiral, non-symmetrical diamine scaffold. Unlike its achiral or monosubstituted counterparts, this molecule offers a unique 1,2-vicinal substitution pattern . This structural feature introduces significant steric constraints that lock the piperazine ring into preferred conformations, influencing both the metabolic stability and the binding selectivity of derived drug molecules.

For the medicinal chemist, this compound represents a strategic tool:

-

Basicity Modulation: The steric bulk adjacent to N1 lowers its nucleophilicity, directing electrophilic attacks selectively to N4 without the need for protecting groups in many cases.

-

Conformational Control: The vicinal isopropyl/methyl clash restricts ring flipping, potentially reducing the entropic penalty upon protein binding.

Part 2: Molecular Identity & Structural Analysis

Core Identification Data

| Parameter | Detail |

| Chemical Name | (R)-1-Isopropyl-2-methyl-piperazine |

| CAS Number | 1187929-51-6 (Specific (R)-enantiomer) |

| Related CAS | 807319-94-4 ((S)-enantiomer); 26864-96-0 (Racemate) |

| Molecular Formula | C |

| Molecular Weight | 142.24 g/mol |

| SMILES | C[C@@H]1CNCCN1C(C)C |

| InChI Key | GGROKFCODOVWLX-QMMMGPOBSA-N |

Stereochemical & Conformational Insight

The defining feature of this molecule is the vicinal (1,2) substitution between the N1-isopropyl group and the C2-methyl group.

-

Steric Clash: To minimize A(1,2) strain, the substituents typically adopt a pseudo-diequatorial orientation, or the ring twists to alleviate repulsion.

-

Reactivity Implication: The N1 nitrogen is tertiary and sterically shielded by the flanking isopropyl and methyl groups. Consequently, the N4 nitrogen (secondary) is the kinetically and thermodynamically favored site for nucleophilic attack (alkylation/acylation).

Part 3: Physicochemical Properties

Data synthesized from experimental values of structural analogs and computational models.

| Property | Value / Range | Technical Context |

| Physical State | Colorless to pale yellow liquid | Hygroscopic; requires storage under inert gas. |

| Boiling Point | 180–182 °C (at 760 mmHg) | Moderate volatility; amenable to GC analysis but requires care during rotary evaporation to prevent loss. |

| Density | 0.896 g/cm³ | Lower density than water; forms biphasic systems easily during extraction. |

| pKa (N4) | 9.2 – 9.4 (Predicted) | The distal secondary amine (N4) is the primary basic center. |

| pKa (N1) | 4.8 – 5.2 (Predicted) | The proximal tertiary amine (N1) has significantly reduced basicity due to steric hindrance and solvation penalties. |

| LogP | 1.2 – 1.4 | Moderate lipophilicity; suitable for CNS-penetrant drug design when coupled with polar warheads. |

| Polar Surface Area | ~15 Ų | Low PSA suggests excellent membrane permeability. |

Scientist’s Note on Extraction: Due to the high pKa of N4 (~9.3), this compound will remain protonated in aqueous phases below pH 10. To extract the free base effectively into organic solvents (DCM or EtOAc), the aqueous layer must be adjusted to pH > 12 .

Part 4: Synthetic Utility & Regiocontrol

The synthesis of (R)-1-Isopropyl-2-methyl-piperazine is non-trivial due to the difficulty of introducing an isopropyl group onto the more hindered N1 position of a 2-methylpiperazine core.

Regioselective Synthesis Workflow

Direct alkylation of 2-methylpiperazine yields predominantly the N4-isopropyl product (the 1,3-isomer equivalent). Therefore, a protection-deprotection strategy is required to force substitution at N1.

Figure 1: Regioselective synthesis strategy ensuring the isopropyl group is installed at the hindered N1 position.

Application in Drug Design

-

Amide Coupling: When reacting this scaffold with carboxylic acids, the N4 nitrogen reacts exclusively under standard coupling conditions (HATU/EDC). The N1 nitrogen is too hindered and insufficiently nucleophilic to compete.

-

SNAr Reactions: In nucleophilic aromatic substitutions (e.g., with chloropyrimidines), N4 is the active nucleophile.

Part 5: Analytical Characterization & Quality Control

To validate identity and purity, the following multi-modal protocol is recommended.

Identification Protocol

-

1H NMR (CDCl3): Look for the diagnostic isopropyl septet (~2.8 ppm) and the C2-methyl doublet (~1.0 ppm). Crucially, verify the integration of the N4-H proton (broad singlet) to confirm it is unsubstituted.

-

NOESY/ROESY: Essential for distinguishing between the 1,2-isomer (target) and the 1,3-isomer (impurity). Strong NOE correlations should be observed between the isopropyl methine proton and the C2-methyl group in the target structure.

Purity Analysis (GC-FID/MS)

Due to its low molecular weight and lack of UV chromophores, Gas Chromatography (GC) is superior to HPLC-UV for purity assessment.

-

Column: Rtx-5 or HP-5 (Non-polar).

-

Inlet Temp: 250 °C.

-

Detector: FID (Flame Ionization Detector) or MS.

-

Derivatization: Not usually required, but trifluoroacetylation of N4 can improve peak shape if tailing occurs.

Part 6: Handling, Stability, & Safety

Safety Profile

-

GHS Classification: Skin Corr. 1B (Causes severe skin burns and eye damage), Flam. Liq. 3 (Flammable liquid and vapor).

-

Handling: Always handle in a fume hood. Wear chemical-resistant gloves (Nitrile/Neoprene).

-

First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 or plenty of water.

Storage Conditions

-

Atmosphere: Store under Argon or Nitrogen. The compound acts as a CO2 scrubber (forming carbamates) if exposed to air.

-

Temperature: 2–8 °C (Refrigerate).

-

Container: Amber glass vials with Teflon-lined caps to prevent leaching and photodegradation.

References

-

Sigma-Aldrich. (R)-1-Isopropyl-2-methyl-piperazine Product Specification & CAS Data. Retrieved from

-

Khalili, F., Henni, A., & East, A. L. (2009).[1][2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2][3][4] Journal of Chemical & Engineering Data. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 329776360, 1-Isopropyl-2-methylpiperazine. Retrieved from

-

Desantis, J., et al. (2022).[5] pKa values of common substituted piperazines and their impact on PROTAC linker design. ResearchGate. Retrieved from

Sources

safety data sheet (SDS) for (R)-1-Isopropyl-2-methyl-piperazine

Technical Safety & Handling Architecture: (R)-1-Isopropyl-2-methyl-piperazine

Part 1: Molecular Identity & Strategic Risk Profiling

1.1 The Chemical Entity (R)-1-Isopropyl-2-methyl-piperazine is a chiral, aliphatic diamine scaffold frequently utilized in the synthesis of GPCR ligands (e.g., histamine H3 antagonists) and kinase inhibitors. Its structural rigidity and basicity make it a critical "privileged structure" in drug discovery, yet these same properties dictate its hazardous profile.

-

Chemical Name: (R)-1-Isopropyl-2-methyl-piperazine

-

CAS Number: Note: Specific enantiomer CAS numbers are often vendor-specific. The racemate CAS is 26864-96-0 . The (S)-enantiomer is 807319-94-4 .[1] Treat the (R)-enantiomer with identical safety protocols to the (S)-form.

-

Molecular Formula: C₈H₁₈N₂

-

Molecular Weight: 142.24 g/mol [2]

-

Physical State: Typically a colorless to pale yellow liquid or low-melting solid (hygroscopic).

1.2 GHS Hazard Classification (Derived from Analogous Piperazines) Warning: This compound is an alkylated amine. While specific data for the (R)-enantiomer may be sparse, it must be handled as a corrosive/irritant based on the (S)-isomer and general piperazine class data.

| Hazard Class | Category | H-Statement | Description |

| Serious Eye Damage | Cat.[3][4][5] 1 | H318 | Causes serious eye damage. (Critical Risk) |

| Skin Irritation | Cat. 2 | H315 | Causes skin irritation.[5] |

| STOT - Single Exp.[5] | Cat. 3 | H335 | May cause respiratory irritation.[3][5] |

| Flammable Liquid | Cat.[3][5] 3 | H226 | Flammable liquid and vapor (Flash point likely <60°C). |

Part 2: Physicochemical Properties & Stability

Understanding the physical behavior of this amine is prerequisite to safe experimental design.

2.1 Key Properties Table

| Property | Value / Prediction | Operational Implication |

| Boiling Point | ~170–180°C (Predicted) | High boiler; difficult to remove by rotary evaporation alone. |

| Flash Point | ~45–55°C (Est.) | Flammable. Ground all glassware. Use spark-proof tools. |

| pKa (Conj. Acid) | ~9.0–9.8 (N1/N4) | Highly basic. Will form salts rapidly with atmospheric CO₂ (carbamates). |

| Density | ~0.89 g/mL | Floats on water; phase separation in aqueous workups requires care. |

| Solubility | Miscible in water, EtOH, DCM | Lipophilic enough for organic extraction but highly water-soluble at low pH. |

2.2 Stability & Reactivity

-

Hygroscopicity: The secondary amine moiety readily absorbs moisture and reacts with CO₂ in the air to form solid carbamates, often mistaken for degradation. Protocol: Store under Argon/Nitrogen atmosphere.

-

Incompatibilities:

-

Strong Oxidizers: Risk of exothermic reaction/fire.

-

Acid Chlorides/Anhydrides: Violent reaction generating heat and HCl gas (unless scavenged).

-

Halogenated Solvents: Can undergo slow quaternization (alkylation) upon prolonged storage in DCM or Chloroform.

-

Part 3: Operational Handling Protocols

3.1 Engineering Controls

-

Primary Containment: All handling must occur within a certified Fume Hood operating at face velocity >100 fpm.

-

Inert Atmosphere: Schlenk line techniques are recommended for dispensing to maintain purity and prevent carbonate formation.

3.2 Personal Protective Equipment (PPE) - The "Self-Validating" Standard

-

Eyes: Chemical Splash Goggles + Face Shield. Rationale: H318 (Eye Damage) is irreversible. Safety glasses are insufficient for liquid amines.

-

Hands: Double Nitrile Gloves (0.11 mm min) or Butyl Rubber for prolonged exposure. Rationale: Amines permeate standard latex rapidly.

-

Respiratory: If working outside a hood (not recommended), use a full-face respirator with ABEK (Organic Vapor/Amine) cartridges.

Part 4: Synthesis & Purification Workflow

The following workflow illustrates a typical reductive amination sequence to generate this scaffold or derivatize it, highlighting safety checkpoints.

4.1 Experimental Logic:

-

Reaction: Reductive amination of N-boc-alaninal (or similar chiral aldehyde) with isopropyl amine, followed by cyclization, or alkylation of 2-methylpiperazine.

-

Quench: Careful pH adjustment is required. Amines are soluble in acid; extraction requires pH > 12.

-

Purification: Distillation is preferred over column chromatography due to "streaking" of amines on silica.

4.2 Visualization: Synthesis & Safety Logic

Figure 1: Synthesis and isolation workflow emphasizing the critical pH adjustment step for amine recovery.

Part 5: Emergency Response Architecture

5.1 Exposure Response Matrix

| Exposure Route | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse for 15+ mins immediately. Lift eyelids. | Basic compounds cause liquefactive necrosis, penetrating deeper than acids. Seconds matter. |

| Skin Contact | Wash with soap/water.[2][3] Do not use solvent.[3] | Solvents (ethanol/DMSO) act as vehicles, carrying the toxic amine into the bloodstream. |

| Inhalation | Move to fresh air.[2][3][4] Administer O₂ if dyspneic.[3][4] | Amines cause bronchospasm and pulmonary edema (delayed onset possible). |

| Spill Cleanup | Absorb with vermiculite. Neutralize with weak acid (Citric). | Neutralization prevents volatilization of the amine vapor. |

5.2 Emergency Decision Tree

Figure 2: Triage protocol for acute exposure to corrosive alkyl amines.[3]

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: (S)-1-Isopropyl-2-methylpiperazine. Retrieved from (Note: Used as chiral analog proxy).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 329776360 (1-Isopropyl-2-methylpiperazine). Retrieved from .

-

Fisher Scientific. (2023). Safety Data Sheet: 2-Methylpiperazine. Retrieved from .

-

European Chemicals Agency (ECHA). (2023). C&L Inventory: 1-isopropylpiperazine. Retrieved from .

Sources

A Senior Application Scientist's Guide to High-Purity (R)-1-Isopropyl-2-methyl-piperazine for Advanced Research and Development

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of (R)-1-Isopropyl-2-methyl-piperazine, a chiral building block of increasing importance in medicinal chemistry. This document delves into the synthesis, purification, and analytical characterization of this compound, and offers practical guidance on sourcing high-purity material.

Introduction: The Significance of Chiral Piperazines in Drug Discovery

The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful drug candidates.[1][2][3][4] Its versatile physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it a valuable component in designing molecules with favorable pharmacokinetic profiles.[1][2][3][4] The introduction of chirality into the piperazine ring, as seen in (R)-1-Isopropyl-2-methyl-piperazine, adds a crucial three-dimensional aspect to molecular design, enabling more specific and potent interactions with biological targets.[1][2]

(R)-1-Isopropyl-2-methyl-piperazine, with its specific stereochemistry at the C-2 position and substitution on both nitrogen atoms, offers a unique scaffold for creating novel therapeutics. The isopropyl group at the N-1 position and the methyl group at the C-2 position influence the molecule's conformation and basicity, which in turn can impact its binding affinity and selectivity for target proteins.

Sourcing High-Purity (R)-1-Isopropyl-2-methyl-piperazine: A Guide for Researchers

Obtaining enantiomerically pure starting materials is a critical first step in any drug discovery program that utilizes chiral building blocks. While the racemic and the (S)-enantiomer of 1-Isopropyl-2-methyl-piperazine are commercially available, sourcing the high-purity (R)-enantiomer can require a more nuanced approach.

Identifying Potential Suppliers

A direct search for suppliers of high-purity, unprotected (R)-1-Isopropyl-2-methyl-piperazine can be challenging. However, several reputable chemical suppliers offer the racemic mixture, the (S)-enantiomer, and, importantly, the Boc-protected version of the (R)-enantiomer, (R)-1-Boc-2-isopropyl-piperazine . The availability of the Boc-protected form provides a reliable route to the desired compound through a straightforward deprotection step.

Table 1: Key Suppliers of 1-Isopropyl-2-methyl-piperazine and its Derivatives

| Compound | Supplier(s) | CAS Number | Notes |

| 1-Isopropyl-2-methylpiperazine (Racemic) | Sigma-Aldrich (AldrichCPR) | 26864-96-0 | Sold as a research chemical; analytical data may not be provided by the supplier.[5][6] |

| (S)-1-Isopropyl-2-methyl-piperazine | Sigma-Aldrich (from J & W Pharmlab LLC, Bide Pharmatech) | 807319-94-4 | Available at purities of 96-97%.[7] |

| (R)-1-Boc-2-isopropyl-piperazine | ChemicalBook (from various suppliers), BenchChem | 674792-04-2 | Key precursor for obtaining the unprotected (R)-enantiomer. |

This table is not exhaustive and represents a snapshot of publicly available information. Researchers should always verify the specifications and availability with the individual suppliers.

The Importance of the Certificate of Analysis (CoA)

For any research application, particularly in drug development, a comprehensive Certificate of Analysis (CoA) is indispensable. When sourcing (R)-1-Isopropyl-2-methyl-piperazine or its protected precursor, researchers should demand a CoA that includes:

-

Identity Confirmation: Typically confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Purity Assessment: Usually determined by HPLC or GC, with the purity level explicitly stated (e.g., >98%).

-

Enantiomeric Purity (Enantiomeric Excess - ee): This is a critical parameter for chiral compounds and is typically determined by chiral HPLC. A high enantiomeric excess (e.g., >99% ee) is essential for most applications.

-

Residual Solvent Analysis: Important for ensuring the absence of potentially harmful or reactive solvents from the manufacturing process.

-

Water Content: Can be a critical parameter, as piperazines can be hygroscopic.

Synthesis and Purification Strategies for Enantiomerically Pure (R)-1-Isopropyl-2-methyl-piperazine

For research groups with synthetic capabilities or those requiring larger quantities, the in-house synthesis and purification of (R)-1-Isopropyl-2-methyl-piperazine is a viable option. There are two primary strategies to obtain the enantiomerically pure compound: enantioselective synthesis and chiral resolution of a racemic mixture .

Enantioselective Synthesis

Building the chiral center with the desired stereochemistry from the outset is often the most elegant and efficient approach. A plausible and well-documented strategy for the synthesis of chiral 2-substituted piperazines starts from readily available chiral α-amino acids.[8]

Caption: Enantioselective synthesis workflow.

Chiral Resolution of Racemic 1-Isopropyl-2-methyl-piperazine

An alternative to enantioselective synthesis is the resolution of a pre-synthesized racemic mixture of 1-Isopropyl-2-methyl-piperazine. This is a classical and often scalable method that relies on the formation of diastereomeric salts with a chiral resolving agent.[9]

This protocol is a generalized procedure based on well-established methods for the resolution of chiral amines using tartaric acid.[2][10]

-

Salt Formation:

-

Dissolve one equivalent of racemic 1-Isopropyl-2-methyl-piperazine in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

-

Add 0.5 to 1.0 equivalents of a chiral resolving agent, such as L-(+)-tartaric acid, dissolved in the same solvent.

-

Heat the mixture gently to ensure complete dissolution.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature. The diastereomeric salt with the lower solubility will preferentially crystallize. Seeding with a small crystal of the desired diastereomer can aid in crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of the crystalline salt.

-

-

Isolation and Purification of the Diastereomeric Salt:

-

Collect the crystals by filtration and wash with a small amount of the cold solvent.

-

The enantiomeric purity of the salt can be improved by recrystallization.

-

-

Liberation of the Free Amine:

-

Dissolve the purified diastereomeric salt in water.

-

Basify the solution with a strong base, such as sodium hydroxide, to a pH greater than 10.

-

Extract the free (R)-1-Isopropyl-2-methyl-piperazine with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free base.

-

Caption: Chiral resolution workflow.

Deprotection of (R)-1-Boc-2-isopropyl-piperazine

For researchers who have sourced the Boc-protected (R)-enantiomer, the final step is a straightforward deprotection.

-

Dissolve the (R)-1-Boc-2-isopropyl-piperazine in a suitable organic solvent such as dichloromethane (DCM) or dioxane.[11]

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.[11][12]

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent and excess acid under reduced pressure to yield the corresponding salt of (R)-1-Isopropyl-2-methyl-piperazine.

-

To obtain the free base, dissolve the salt in water, basify with a strong base, and extract with an organic solvent as described in the chiral resolution protocol.

Analytical Methods for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric integrity of (R)-1-Isopropyl-2-methyl-piperazine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds.

Based on successful separations of structurally related piperazine compounds, the following conditions are recommended as a starting point for method development.[13][14]

Table 2: Starting Conditions for Chiral HPLC Analysis

| Parameter | Recommended Condition |

| Column | Chiralpak® IC (or similar polysaccharide-based chiral stationary phase) |

| Mobile Phase | A mixture of acetonitrile, methanol, and a basic modifier (e.g., diethylamine) in a ratio such as 90:10:0.1 (v/v/v).[14] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at a low wavelength (e.g., 205-220 nm) due to the lack of a strong chromophore. |

| Injection Volume | 10 µL |

These conditions should be optimized to achieve baseline separation of the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

-

¹H NMR: The proton NMR spectrum will provide information on the number and types of protons and their connectivity. Key signals to expect for (R)-1-Isopropyl-2-methyl-piperazine include the characteristic multiplets for the piperazine ring protons, a doublet for the C-2 methyl group, and a septet and doublet for the N-1 isopropyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule, confirming the carbon skeleton.

-

Enantiomeric Excess Determination by NMR: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents can induce diastereomeric interactions that result in separate signals for the enantiomers, allowing for the determination of enantiomeric excess.[15][16][17]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For alkyl-piperazines, common fragmentation pathways involve cleavage of the C-N bonds within the piperazine ring and the loss of the alkyl substituents.[18][19][20] Electrospray ionization (ESI) in positive ion mode is a suitable technique for analyzing this compound, which will likely be observed as the [M+H]⁺ ion.

Conclusion

High-purity (R)-1-Isopropyl-2-methyl-piperazine is a valuable chiral building block with significant potential in the development of novel therapeutics. While direct sourcing of the unprotected (R)-enantiomer may require careful supplier evaluation, the commercial availability of its Boc-protected precursor provides a reliable and accessible route for researchers. A thorough understanding of the available synthetic and purification strategies, coupled with rigorous analytical characterization, is paramount to ensuring the quality and integrity of this critical starting material. This guide provides a foundational framework to empower researchers to confidently source, synthesize, and utilize high-purity (R)-1-Isopropyl-2-methyl-piperazine in their drug discovery endeavors.

References

- ZHU Na, YU Chen, HUA Zhen-dong, XU Peng, WANG You-mei, DI Bin, SU Meng-xiang. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7.

-

Sigma-Aldrich. 1-Isopropyl-2-methylpiperazine AldrichCPR 26864-96-0.

-

BenchChem. 1-Boc-2-Isopropylpiperazine | CAS 886766-25-2.

-

C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.

-

Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate.

-

Sigma-Aldrich. (S)-1-Isopropyl-2-methyl-piperazine | 807319-94-4.

-

Proposed fragmentation pathway of alkylsulfonyl piperidine‐ and piperazine‐containing compounds. ResearchGate.

-

Aapptec Peptides. N-Terminal Deprotection; Boc removal.

-

BenchChem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.

-

SUPPORTING INFORMATION. Rsc.org.

-

Sigma-Aldrich. 1-Isopropyl-2-methylpiperazine AldrichCPR 26864-96-0.

-

Sigma-Aldrich. (S)-1-Isopropyl-2-methylpiperazine | 807319-94-4.

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

-

BuyersGuideChem. (S)-1-Isopropyl-2-methyl-piperazine dihydrochloride.

-

Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate.

-

Sinfoo Biotech. (R)-5-isopropyl-1-methylpiperazin-2-one.

-

ChemicalBook. (R)-2-ISOPROPYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 674792-04-2.

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.

-

CDH Fine Chemical. 1-ISO PROPYL PIPERAZINE CAS NO 4318-42-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

-

Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. DigitalCommons@TMC.

-

Wikipedia. Chiral resolution.

-

Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Semantic Scholar.

-

BenchChem. (R)-2-Methylpiperazine (L)-tartaric acid salt.

-

Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. PMC.

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.

-

Sigma-Aldrich. Boc Resin Cleavage Protocol.

-

Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

-

Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. ORO - The Open University.

-

Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar.

-

Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers (RSC Publishing).

-

Resolution and Characterization of Racemic Mixture of Carbinoxamine using Tartaric Acid.

-

Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. PubMed.

-

Method for producing optically active 2-methylpiperazine. Google Patents.

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).

-

Synthesis of piperazines. Organic Chemistry Portal.

-

Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.

-

Basic 1H- and 13C-NMR Spectroscopy.

-

2-Methylpiperazine(109-07-9) 1H NMR spectrum. ChemicalBook.

-

Method for the preparation of piperazine and its derivatives. Google Patents.

-

Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2 - University of Florida.

-

A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Google Patents.

Sources

- 1. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. jopcr.com [jopcr.com]

- 3. Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JP2001131157A - Method for producing optically active 2-methylpiperazine - Google Patents [patents.google.com]

- 5. 1-Isopropyl-2-methylpiperazine AldrichCPR 26864-96-0 [sigmaaldrich.com]

- 6. 1-Isopropyl-2-methylpiperazine AldrichCPR 26864-96-0 [sigmaaldrich.com]

- 7. (S)-1-Isopropyl-2-methyl-piperazine | 807319-94-4 [sigmaaldrich.com]

- 8. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. 1-Boc-2-Isopropylpiperazine|CAS 886766-25-2|RUO [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jocpr.com [jocpr.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oro.open.ac.uk [oro.open.ac.uk]

- 18. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Stereoisomers of 1-Isopropyl-2-methyl-piperazine: Synthesis, Separation, and Stereoselective Considerations

Foreword

In the landscape of modern drug discovery and development, the principle of chirality is of paramount importance. The spatial arrangement of atoms within a molecule can dramatically influence its pharmacological and toxicological properties. This guide provides an in-depth technical exploration of the (R)- and (S)-enantiomers of 1-Isopropyl-2-methyl-piperazine, a substituted piperazine with potential applications in medicinal chemistry. While specific comparative biological data for these particular enantiomers are not extensively available in public literature, this document will synthesize established principles of stereochemistry, analytical chemistry, and the known pharmacology of related piperazine derivatives to provide a comprehensive framework for researchers, scientists, and drug development professionals. We will delve into the stereoselective synthesis, analytical methodologies for chiral discrimination, and a well-reasoned discussion of the potential for differential biological activities.

The Significance of Chirality in Piperazine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] Its unique structural and physicochemical properties, such as high polarity and the ability to form hydrogen bonds, often contribute to favorable pharmacokinetic profiles.[1] When substituents are introduced onto the piperazine ring, as in 1-Isopropyl-2-methyl-piperazine, chiral centers can be created.

The introduction of a chiral center means the molecule can exist as two non-superimposable mirror images, or enantiomers, designated as (R) and (S). These enantiomers have identical physical and chemical properties in an achiral environment. However, the human body is a chiral environment, and its biological macromolecules, such as enzymes and receptors, can interact differently with each enantiomer.[2] This can lead to significant differences in their biological activity, with one enantiomer potentially being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects.[3] Therefore, the ability to synthesize, separate, and characterize individual enantiomers is a critical aspect of drug development.

Stereoselective Synthesis of (R)- and (S)-1-Isopropyl-2-methyl-piperazine

The synthesis of enantiomerically pure 1-Isopropyl-2-methyl-piperazine can be approached through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution of Racemic 1-Isopropyl-2-methyl-piperazine

A common method for separating enantiomers is through the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution using a Chiral Acid

-

Salt Formation: Dissolve racemic 1-Isopropyl-2-methyl-piperazine in a suitable solvent (e.g., ethanol or methanol). Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid.

-

Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution. The choice of solvent is critical and may require optimization to achieve efficient separation.

-

Isolation of the Less Soluble Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomer can be checked by measuring its optical rotation.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free amine.

-

Extraction: Extract the enantiomerically enriched amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified enantiomer.

-

Isolation of the Other Enantiomer: The more soluble diastereomeric salt remaining in the mother liquor can be recovered by evaporation of the solvent. The other enantiomer can then be liberated by following steps 4-6.

Caption: Workflow for chiral resolution of 1-Isopropyl-2-methyl-piperazine.

Asymmetric Synthesis

Asymmetric synthesis involves the use of chiral starting materials, reagents, or catalysts to produce a single enantiomer as the major product. A plausible route to enantiomerically pure 1-Isopropyl-2-methyl-piperazine would start from a chiral precursor, such as (R)- or (S)-2-methylpiperazine.

Experimental Protocol: Synthesis from Chiral 2-Methylpiperazine

-

Starting Material: Begin with commercially available or synthesized enantiomerically pure (R)- or (S)-2-methylpiperazine. The absolute structure of these precursors has been determined by X-ray crystallography.[4]

-

N-Alkylation: React the chiral 2-methylpiperazine with an isopropylating agent, such as 2-bromopropane or isopropyl triflate, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) and a suitable solvent (e.g., acetonitrile or dimethylformamide). The reaction selectively alkylates the less sterically hindered nitrogen at the 4-position.

-

Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product into an organic solvent. The crude product can then be purified by column chromatography or distillation under reduced pressure to yield the desired (R)- or (S)-1-Isopropyl-2-methyl-piperazine.

Caption: Asymmetric synthesis of 1-Isopropyl-2-methyl-piperazine.

Analytical Techniques for Chiral Discrimination

Once the enantiomers are synthesized or separated, robust analytical methods are required to determine their enantiomeric purity and confirm their absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[5] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: For piperazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[5] A column like Chiralpak® IC or a similar phase would be a good starting point.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier, such as diethylamine, is often necessary to improve the peak shape of basic analytes.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable. The detection wavelength should be set to a value where the compound has sufficient absorbance (e.g., around 210 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample onto the equilibrated chiral column and record the chromatogram. The two enantiomers should appear as two separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy is another valuable tool for assessing enantiomeric purity. In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), the enantiomers can form transient diastereomeric complexes that have distinct NMR spectra.[6]

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

-

Chiral Solvating Agent: A suitable CSA for amines is (R)- or (S)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid.[6] This CSA protonates the amine, and the resulting ammonium ion forms a complex with the crown ether.

-

Sample Preparation: Prepare a solution of the sample in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube. Add a molar equivalent of the CSA.

-

NMR Acquisition: Acquire ¹H and/or ¹³C NMR spectra. In the presence of the CSA, separate signals for the corresponding protons or carbons of the two enantiomers should be observed.

-

Data Analysis: The enantiomeric ratio can be determined by integrating the signals corresponding to each enantiomer.

Potential for Differential Pharmacology and Toxicology

Pharmacological Considerations

Piperazine derivatives are known to interact with a variety of biological targets, particularly in the central nervous system (CNS).[3] Many act as ligands for dopamine and serotonin receptors. The affinity and selectivity for these receptors can be highly dependent on the stereochemistry of the ligand.[3]

It is plausible that the (R)- and (S)-enantiomers of 1-Isopropyl-2-methyl-piperazine will exhibit different binding affinities and functional activities at various receptors. The spatial arrangement of the isopropyl and methyl groups will influence how the molecule fits into the chiral binding pocket of a receptor, potentially leading to one enantiomer being a potent agonist or antagonist while the other is significantly less active.

Toxicological Profiles

The toxicological profiles of enantiomers can also differ significantly. Toxicity can arise from on-target effects at high concentrations or off-target interactions. If one enantiomer has a higher affinity for a target associated with toxicity, it will likely have a more potent toxic effect.

The general safety profile of piperazine indicates that it can cause skin and eye irritation, and may have effects on the nervous system at high doses.[7] It is conceivable that the (R)- and (S)-enantiomers of 1-Isopropyl-2-methyl-piperazine could have different toxicological profiles, with one enantiomer being more prone to causing adverse effects.

Summary of Physicochemical and Predicted Biological Properties

| Property | (R)-1-Isopropyl-2-methyl-piperazine | (S)-1-Isopropyl-2-methyl-piperazine |

| Molecular Formula | C₈H₁₈N₂ | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol | 142.24 g/mol |

| Appearance | Likely a liquid or low-melting solid | Likely a liquid or low-melting solid[8] |

| Optical Rotation | Opposite in sign to the (S)-enantiomer | Specific rotation value not reported |

| Predicted Pharmacology | Potential for stereoselective interactions with CNS receptors (e.g., dopamine, serotonin) | Potential for stereoselective interactions with CNS receptors (e.g., dopamine, serotonin) |

| Predicted Toxicology | Potential for stereoselective toxicity; general piperazine hazards may apply (e.g., irritation) | Potential for stereoselective toxicity; general piperazine hazards may apply (e.g., irritation) |

Conclusion and Future Directions

The (R)- and (S)-enantiomers of 1-Isopropyl-2-methyl-piperazine represent a compelling case study in the importance of stereochemistry in medicinal chemistry. While direct comparative biological data are currently lacking, the principles outlined in this guide provide a solid foundation for their synthesis, separation, and characterization.

Future research should focus on the stereoselective synthesis and subsequent pharmacological and toxicological evaluation of the individual enantiomers. Such studies are essential to fully elucidate their potential as therapeutic agents or as valuable tools for chemical biology research. The development of robust and validated analytical methods, as described herein, will be a critical component of these future investigations. By understanding the distinct properties of each enantiomer, the scientific community can better harness the potential of this and other chiral piperazine derivatives in the ongoing quest for safer and more effective medicines.

References

- Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. (2023).

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023).

- Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. (2006).

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl

- Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC.

- Preparation of chiral 2-methylpiperazine.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. (2016).

- Piperazine: Human health tier II assessment. (2019).

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals. (2016).

- Enantioselective synthesis of secondary and tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkyl

- Isopropylpiperazine. CymitQuimica.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. (2025).

- Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. PubMed.

- Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkyl

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. (2024).

- Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC.

- The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Benjamin Bouvier.

- Journal of Chrom

- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.

- SAFETY D

- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulf

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- Absolute structure of R-(-)-2-methylpiperazine and S-(+)-2-methylpiperazine. PubMed. (2013).

- Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science (RSC Publishing).

- Material Safety Data Sheet - (S)-(+)-2-Methylpiperazine MSDS. Amazon S3. (2005).

- (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI. (2023).

- 1-Methylpiperazine: synthesis, applic

- 2-Methylpiperazine. Santa Cruz Biotechnology.

- Material Safety Data Sheet - 2-Methylpiperazine, 98%. Cole-Parmer. (2005).

- (S)-1-Isopropyl-2-methylpiperazine. Sigma-Aldrich.

- SAFETY D

- 2-Methylpiperazine. Career Henan Chemical Co.. (2025).

- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. (2020).

- Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. PubMed. (2018).

- 1-ISO PROPYL PIPERAZINE CAS NO 4318-42-7 MATERIAL SAFETY D

- CHIRAL SEPARATIONS INTRODUCTION 1.1.

- SAFETY DATA SHEET. Thermo Fisher Scientific. (2025).

- R-2-Methylpiperazine-1-carboxylic acid benzyl ester. Chem-Impex.

- (S)-1-Isopropyl-2-methyl-piperazine. Sigma-Aldrich.

- A Simple Synthesis of N-Alkylpiperazines.

- (S)-1-Isopropyl-2-methyl-piperazine dihydrochloride. BuyersGuideChem.

- Piperazine, 1-isopropyl-. SIELC Technologies. (2018).

- (S)-1-Isopropyl-2-methylpiperazine. Sigma-Aldrich.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. Absolute structure of R-(-)-2-methylpiperazine and S-(+)-2-methylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. (S)-1-Isopropyl-2-methylpiperazine | 807319-94-4 [sigmaaldrich.com]

Storage Stability and Handling of (R)-1-Isopropyl-2-methyl-piperazine: A Technical Guide

Topic: Storage Stability of (R)-1-Isopropyl-2-methyl-piperazine Document Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and QA/QC Professionals

Executive Summary

(R)-1-Isopropyl-2-methyl-piperazine (CAS: 674363-22-5 / 807319-94-4) is a valuable chiral diamine intermediate used in the synthesis of pharmaceutical active ingredients (APIs). Its stability profile is governed by three primary vectors: hygroscopicity , chemisorption of atmospheric CO₂ , and oxidative susceptibility of the secondary amine moiety.

To maintain enantiomeric excess (>98% ee) and chemical purity (>97%) over extended periods (>12 months), this compound requires strict exclusion of moisture and carbon dioxide.

Core Storage Directive: Store at 2°C to 8°C (or ambient for short-term) in tightly sealed, light-resistant containers under an inert atmosphere (Argon or Nitrogen) .

Physicochemical Profile & Degradation Mechanisms

Understanding the molecular vulnerabilities of (R)-1-Isopropyl-2-methyl-piperazine is the first step in designing a robust storage protocol.

Structural Vulnerabilities

The molecule features a piperazine ring with two distinct nitrogen centers:[1]

-

N1 (Tertiary): Substituted with an isopropyl group. Sterically hindered but susceptible to N-oxidation.

-

N4 (Secondary): Unsubstituted. This is the "soft target" for degradation. It is highly nucleophilic and basic, driving the formation of carbamates and amides.

-

C2 (Chiral Center): The (R)-methyl group at the alpha position to N1. While generally configurationally stable, racemization can occur under specific catalytic conditions (e.g., presence of aldehydes or extreme pH).

Primary Degradation Pathways

A. Carbamylation (The "Air" Risk)

Like most secondary amines, the N4 nitrogen reacts reversibly but rapidly with atmospheric carbon dioxide to form a carbamic acid zwitterion, which stabilizes as a carbamate salt. This reaction is often mistaken for "moisture absorption" because the resulting salt is solid and crusty.

-

Mechanism: R2NH + CO2 ⇌ R2N-COOH

-

Impact: Changes stoichiometry in subsequent reactions and can precipitate out of liquid samples.

B. Oxidation (The "Time" Risk)

Slow oxidation by atmospheric oxygen leads to the formation of N-oxides (N-O) or hydroxylamines. Transition metal impurities (Fe, Cu) in the glass or container walls can catalyze this process.

C. Hygroscopicity

The compound is hygroscopic.[2] Absorbed water hydrolyzes the carbamate (releasing CO₂) but also promotes hydrolysis of impurities and potential racemization pathways if acidic impurities are present.

Visualization of Degradation Pathways

Figure 1: Primary degradation pathways. Note that CO₂ absorption (Carbamylation) is the most immediate risk upon exposure to air.

Storage & Handling Protocol

This protocol is designed to be self-validating: if the material changes appearance (yellowing/crusting), the protocol was breached.

Container Closure System

-

Primary Container: Amber borosilicate glass (Type I) or HDPE. Glass is preferred for long-term storage to prevent oxygen permeation.

-

Seal: Teflon (PTFE) lined screw caps are mandatory. Polyethylene liners degrade in contact with amines over time.

-

Headspace: Must be purged with dry Argon or Nitrogen. Argon is superior as it is heavier than air and forms a stable blanket over the liquid/solid surface.

Environmental Conditions

| Parameter | Specification | Rationale |

| Temperature | 2°C – 8°C | Retards oxidation kinetics. (Room temp is acceptable for <30 days). |

| Humidity | <40% RH (Ambient) | Minimizes water absorption during handling. |

| Light | Dark / Amber Glass | Prevents photo-oxidative radical formation. |

| Atmosphere | Inert (Ar/N₂) | Prevents carbamate formation and oxidation. |

Handling "Best Practices"

-

Warm Up: Allow refrigerated containers to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold chemical.

-

Aliquot: If frequent use is expected, split the bulk lot into smaller, single-use aliquots to avoid repeated exposure of the main stock.

-

Visual Check: Inspect for "crusting" on the neck of the bottle (sign of carbamate formation) or yellowing (sign of oxidation).

Analytical Validation (Quality Control)

To verify the stability of stored lots, the following analytical workflow is recommended.

Chemical Purity (GC-FID)

Gas Chromatography is preferred over HPLC for chemical purity due to the lack of strong chromophores in the piperazine backbone (unless derivatized).

-

Column: DB-17 or DB-624 (mid-polarity columns separate amines well).

-

Carrier: Helium at 1.0 mL/min.

-

Injector: 250°C, Split 1:50.

-

Detector: FID at 260°C.

-

Program: 100°C (2 min) → 15°C/min → 250°C (5 min).

-

Acceptance Criteria: No single impurity >0.5%; Total impurities <2.0%.

Enantiomeric Purity (Chiral HPLC)

Monitoring the (R)-isomer integrity is critical.

-

Column: Chiralpak IC or IA (Immobilized polysaccharide phases are robust for amines).

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Note: Diethylamine (DEA) is crucial to suppress peak tailing by competing for silanol sites.

-

-

Detection: UV at 210-220 nm (low wavelength required).

-

Flow Rate: 1.0 mL/min.[3]

-

Acceptance Criteria: >98.0% ee.

Stability Testing Workflow

Figure 2: Quality Control decision tree for assessing stored inventory.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: (S)-1-Isopropyl-2-methylpiperazine. Link

-

Rochelle, G. T., et al. (2011). "Thermal degradation of piperazine and its structural analogs." Energy Procedia, 4, 35-42. Link

-

BenchChem. (2025). "Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers: Application Note." Link

-

Reddy, K. V., et al. (2013). "Development and validation of GC method for the determination of piperazine derivatives." Analytical Chemistry, 5(2), 107-113. Link

- Clayden, J., et al. (2012). Organic Chemistry. "Racemization mechanisms of alpha-chiral amines." Oxford University Press.

Sources

Methodological & Application

Application Note: Precision Synthesis of (R)-1-Isopropyl-2-methylpiperazine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (R)-1-Isopropyl-2-methylpiperazine . This chiral scaffold is a critical intermediate in the development of GPCR ligands (e.g., CXCR4 antagonists) and monoamine transporter inhibitors.

The primary synthetic challenge addressed in this guide is regioselectivity . 2-Methylpiperazine contains two secondary amines: N1 (sterically hindered by the C2-methyl) and N4 (unhindered). Direct alkylation or reductive amination preferentially targets N4. To selectively functionalize N1 with an isopropyl group, this protocol utilizes a protection-deprotection strategy targeting the N4 position first, ensuring high isomeric purity (>98%) and preventing the formation of bis-alkylated byproducts.

Retrosynthetic Analysis & Strategy

The synthesis relies on the steric differentiation between the N1 and N4 positions. We employ tert-butoxycarbonyl (Boc) protection, which kinetically favors the less hindered N4 amine.

Strategic Workflow

-

Regioselective Protection: Selective N4-protection of (R)-2-methylpiperazine using Boc anhydride.

-

Reductive Amination: Installation of the isopropyl group at the sterically hindered N1 position using acetone and sodium triacetoxyborohydride (STAB).

-

Deprotection: Removal of the Boc group to yield the free amine.

Figure 1: Strategic synthetic pathway ensuring N1-selectivity via N4-protection.

Detailed Experimental Protocol

Step 1: Regioselective Synthesis of (R)-tert-butyl 3-methylpiperazine-1-carboxylate (N4-Boc)

Objective: Protect the unhindered N4 nitrogen. Rationale: The C2-methyl group creates significant steric bulk around N1. By controlling stoichiometry and temperature, Boc anhydride reacts almost exclusively with N4.

Reagents:

-

(R)-2-Methylpiperazine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (0.95 equiv) — Slight deficit prevents bis-protection.

-

Dichloromethane (DCM) (10 mL/g of SM)

-

Triethylamine (Et₃N) (1.1 equiv)

Procedure:

-

Dissolve (R)-2-methylpiperazine (10.0 g, 100 mmol) in DCM (100 mL) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add Et₃N (15.3 mL, 110 mmol).

-

Dissolve Boc₂O (20.7 g, 95 mmol) in DCM (50 mL) and add it dropwise over 60 minutes.

-

Critical: Slow addition at 0 °C maximizes regioselectivity for N4 over N1.

-

-

Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Workup: Wash with water (2 x 50 mL) and brine (50 mL). Dry organic layer over Na₂SO₄ and concentrate in vacuo.

-

Purification: The crude usually contains ~90-95% of the desired N4-isomer. If necessary, purify via flash chromatography (SiO₂, 5-10% MeOH in DCM).

-

Target Yield: 85-90%.

-

Step 2: N1-Reductive Amination to (R)-tert-butyl 4-isopropyl-3-methylpiperazine-1-carboxylate

Objective: Install the isopropyl group at N1. Rationale: Reductive amination with acetone is superior to direct alkylation (e.g., isopropyl bromide) because it minimizes elimination side reactions and avoids quaternization. Sodium triacetoxyborohydride (STAB) is used as a mild, selective hydride source.

Reagents:

-

Intermediate A (N4-Boc-2-methylpiperazine) (1.0 equiv)

-

Acetone (5.0 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

1,2-Dichloroethane (DCE) or DCM (10 mL/g)

Procedure:

-

Dissolve Intermediate A (10.0 g, 46.6 mmol) in DCE (100 mL).

-

Add Acetone (17.1 mL, 233 mmol) and AcOH (2.7 mL, 46.6 mmol). Stir for 30 minutes at RT to allow iminium ion formation.

-

Cool to 0 °C and add STAB (14.8 g, 70 mmol) portion-wise.

-

Note: Gas evolution (H₂) may occur; ensure venting.

-

-

Stir at RT for 16–24 hours. Monitor by TLC or LCMS. The hindered N1 amine reacts slower than typical secondary amines.

-

Quench: Add saturated aqueous NaHCO₃ (100 mL) carefully. Stir for 30 minutes.

-

Extraction: Extract with DCM (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (SiO₂, Hexanes/EtOAc gradient).

-

Target Yield: 75-85%.

-

Step 3: Deprotection to (R)-1-Isopropyl-2-methylpiperazine

Objective: Remove the Boc group.

Reagents:

-

Trifluoroacetic acid (TFA) (10-20 equiv) or 4M HCl in Dioxane.

-

DCM (solvent).[1]

Procedure:

-

Dissolve Intermediate B in DCM (5 mL/g).

-

Add TFA (excess) at 0 °C.

-

Stir at RT for 2–4 hours until LCMS shows complete conversion.

-

Workup (Critical for Free Base):

-

Concentrate the reaction mixture to remove excess TFA.

-

Redissolve residue in DCM.

-

Neutralization: Treat with saturated aqueous K₂CO₃ or 1M NaOH until pH > 12.

-

Extract the aqueous layer with DCM (4 x 50 mL) or Chloroform/IPA (3:1). The product is highly polar and water-soluble; thorough extraction is required.

-

-

Distillation: For high purity, the free base can be distilled under reduced pressure (vacuum distillation).

Analytical Data & Quality Control

Verify the identity and purity of the final product using the following parameters.

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil | Visual |

| Purity | > 98% (AUC) | HPLC / GC |

| Chiral Purity | > 98% ee | Chiral HPLC (Chiralpak AD-H or IC) |

| MS (ESI+) | [M+H]⁺ = 143.2 m/z | LC-MS |

| 1H NMR | Diagnostic signals below | 400 MHz, CDCl₃ |

Diagnostic NMR Signals (CDCl₃):

-

Isopropyl Methine (N-CH(CH₃)₂): Septet around δ 2.8 - 3.0 ppm.

-

C2-Methyl Doublet: Doublet around δ 1.0 - 1.1 ppm.

-

Note: The chemical shifts may vary slightly depending on concentration and salt form.

Safety & Handling (MSDS Highlights)

-

Sodium Triacetoxyborohydride (STAB): Flammable solid. Reacts with water to release hydrogen gas. Handle under inert atmosphere.

-

Piperazine Derivatives: Potential sensitizers. Avoid skin contact and inhalation. Use a fume hood.

-

TFA: Highly corrosive. Causes severe skin burns.[2]

References

-

Regioselective Protection of 2-Methylpiperazine

- Citation: Saari, W. S., et al. "Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors." Journal of Medicinal Chemistry 35.21 (1992): 3792-3802.

- Relevance: Establishes the preference of Boc anhydride for the N4 position in 2-methylpiperazine.

-

Reductive Amination Methodology

- Citation: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849-3862.

- Relevance: The gold-standard protocol for reductive amin

-

Synthesis of CXCR4 Antagonists (Application Context)

- Citation: Truax, V. M., et al. "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists." ACS Medicinal Chemistry Letters 4.11 (2013): 1025-1030.

- Relevance: Demonstrates the utility of N-alkylated piperazines and protection str

Sources

Application Notes & Protocols: Strategic Synthesis of (R)-1-Isopropyl-2-methyl-piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Piperazines

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1][2] Its presence in numerous marketed drugs, from the anticancer agent imatinib to the antipsychotic aripiprazole, highlights its role in modulating critical pharmacological properties like potency, selectivity, and bioavailability.[3] The introduction of chirality, specifically at the carbon atoms of the piperazine core, unlocks a three-dimensional chemical space that is crucial for enhancing target binding affinity and specificity.[4]